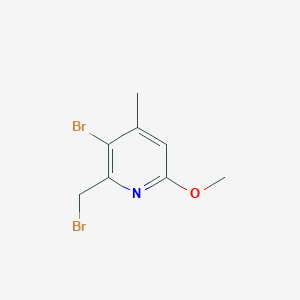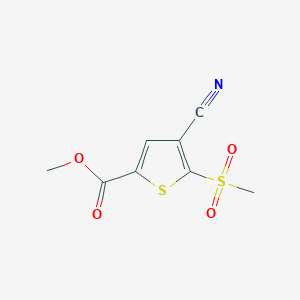![molecular formula C15H10O5 B8370617 Bis(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B8370617.png)
Bis(benzo[d][1,3]dioxol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(benzo[d][1,3]dioxol-5-yl)methanone is an organic compound characterized by the presence of two 1,3-benzodioxole groups attached to a central ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(benzo[d][1,3]dioxol-5-yl)methanone typically involves the acylation of 1,3-benzodioxole. One common method is the Friedel-Crafts acylation reaction, which can be carried out using a recyclable heterogeneous acidic catalyst. The reaction is conducted under continuous flow conditions at 100°C, achieving a conversion rate of 73% with a selectivity of 62% for the desired acylated product .
Industrial Production Methods
In an industrial setting, the continuous flow Friedel-Crafts acylation process is preferred due to its advantages, such as improved heat and mass transfer, precise temperature control, easier scale-up, and reduced waste generation .
化学反応の分析
Types of Reactions
Bis(benzo[d][1,3]dioxol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Bis(benzo[d][1,3]dioxol-5-yl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
作用機序
The mechanism of action of Bis(benzo[d][1,3]dioxol-5-yl)methanone involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a role in the biosynthesis of prostaglandins . This inhibition can lead to anti-inflammatory and analgesic effects.
類似化合物との比較
Similar Compounds
1-(benzo[d][1,3]dioxol-5-yl)propan-1-one: A related compound with similar structural features but different functional groups.
Benzodioxole derivatives: Various derivatives with modifications on the benzodioxole ring, exhibiting different biological activities.
Uniqueness
Bis(benzo[d][1,3]dioxol-5-yl)methanone is unique due to its dual benzodioxole groups, which confer distinct chemical and biological properties
特性
分子式 |
C15H10O5 |
|---|---|
分子量 |
270.24 g/mol |
IUPAC名 |
bis(1,3-benzodioxol-5-yl)methanone |
InChI |
InChI=1S/C15H10O5/c16-15(9-1-3-11-13(5-9)19-7-17-11)10-2-4-12-14(6-10)20-8-18-12/h1-6H,7-8H2 |
InChIキー |
LSYMBIMGUYAOLS-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-[3-[4-(piperidin-4-yl)phenoxy]propyl]piperazine-1-carboxylate](/img/structure/B8370541.png)


![5-Chlorobenzo[c][2,6]naphthyridine](/img/structure/B8370565.png)


![1-Bromo-4-[(3-chlorophenyl)sulfonyl]-2-fluorobenzene](/img/structure/B8370589.png)







